molecular formula C14H21NO4S B13906757 methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B13906757
M. Wt: 299.39 g/mol
InChI Key: ZUVVLBGWTRIOFH-ZDUSSCGKSA-N
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Description

Methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a chemical compound known for its role as an inhibitor of the anaphase-promoting complex (APC). This compound is often used in scientific research due to its ability to interfere with cell cycle regulation, making it a valuable tool in cancer research and other biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves the reaction of L-arginine methyl ester with p-toluenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the anaphase-promoting complex (APC), a ubiquitin ligase that regulates the cell cycle. By binding to the APC, it prevents the degradation of cell cycle proteins, leading to cell cycle arrest. This mechanism is particularly useful in cancer research, where uncontrolled cell division is a hallmark of the disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is unique due to its specific inhibition of the APC, making it a valuable tool in studying cell cycle regulation and potential cancer therapies. Its ability to selectively target the APC distinguishes it from other compounds with broader or different mechanisms of action .

Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C14H21NO4S/c1-10(2)9-13(14(16)19-4)15-20(17,18)12-7-5-11(3)6-8-12/h5-8,10,13,15H,9H2,1-4H3/t13-/m0/s1

InChI Key

ZUVVLBGWTRIOFH-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC

Origin of Product

United States

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